3-(2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
CAS No.: 727652-33-7
Cat. No.: VC6411443
Molecular Formula: C18H16N2O3
Molecular Weight: 308.337
* For research use only. Not for human or veterinary use.
![3-(2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid - 727652-33-7](/images/structure/VC6411443.png)
CAS No. | 727652-33-7 |
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Molecular Formula | C18H16N2O3 |
Molecular Weight | 308.337 |
IUPAC Name | (E)-3-[2-(3-methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
Standard InChI | InChI=1S/C18H16N2O3/c1-12-5-4-10-20-15(8-9-16(21)22)17(19-18(12)20)13-6-3-7-14(11-13)23-2/h3-11H,1-2H3,(H,21,22)/b9-8+ |
Standard InChI Key | VBXMICYZEKURII-CMDGGOBGSA-N |
SMILES | CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC(=CC=C3)OC |
Key Features
This compound integrates:
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A heterocyclic imidazo[1,2-a]pyridine scaffold known for its bioactivity in medicinal chemistry.
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An acrylic acid group, which can participate in hydrogen bonding and may influence solubility and reactivity.
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A methoxyphenyl substituent that contributes to the compound's electronic and steric properties.
General Synthetic Approach
The synthesis of compounds like this typically involves:
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Formation of the Imidazo[1,2-a]pyridine Core:
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Cyclization reactions between pyridine derivatives and α-halo ketones or aldehydes.
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The methyl group can be introduced via alkylation.
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Attachment of the Methoxyphenyl Group:
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This is achieved through Suzuki coupling or similar cross-coupling reactions.
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Incorporation of the Acrylic Acid Moiety:
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The acrylic acid group is introduced via Heck coupling or condensation reactions involving an aldehyde precursor.
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Purification and Characterization
The final product is purified using recrystallization or chromatography techniques. Its structure is confirmed using:
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NMR Spectroscopy (e.g., , )
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Mass Spectrometry (MS) for molecular weight determination
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Infrared (IR) Spectroscopy to identify functional groups
Biological Activity
Imidazo[1,2-a]pyridine derivatives are known for their diverse pharmacological properties, including:
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Anti-inflammatory activity
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Anticancer potential through kinase inhibition (e.g., c-KIT mutations in gastrointestinal stromal tumors)
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Antimicrobial effects
The presence of an acrylic acid moiety may enhance the compound's ability to interact with biological targets via hydrogen bonding or ionic interactions.
Potential Uses
This compound may serve as:
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A lead molecule for drug discovery programs targeting cancer or inflammatory diseases.
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A ligand for studying receptor-ligand interactions in medicinal chemistry.
Limitations and Future Research
While promising, further research is needed to:
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Evaluate the compound's pharmacokinetics (absorption, distribution, metabolism, excretion).
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Test its efficacy and safety in biological systems.
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Optimize its structure for improved activity and reduced toxicity.
This compound represents a valuable scaffold for exploring new therapeutic agents in medicinal chemistry.
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